Nexium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

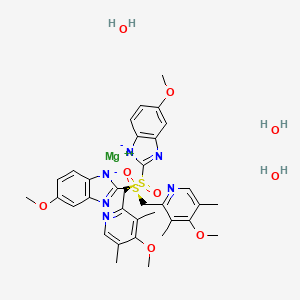

Nexium, also known by its generic name esomeprazole, is a proton pump inhibitor used primarily for the treatment of gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome . It works by reducing the amount of acid produced in the stomach, thereby providing relief from symptoms and promoting healing of the esophagus and stomach lining .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Esomeprazole is synthesized through a multi-step process starting from 2-mercapto-5-methoxybenzimidazole. The key steps involve:

Sulfoxidation: The starting material is oxidized to form the sulfoxide intermediate.

Chiral Resolution: The racemic mixture of the sulfoxide is resolved into its enantiomers, and the S-enantiomer is selected for further processing.

Methylation: The selected enantiomer undergoes methylation to form esomeprazole.

Industrial Production Methods

Industrial production of esomeprazole involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Bulk Synthesis: Large quantities of the starting material are subjected to sulfoxidation and chiral resolution.

Purification: The product is purified using crystallization and chromatography techniques to achieve the desired purity levels.

Formulation: The purified esomeprazole is formulated into various dosage forms, including tablets, capsules, and intravenous preparations.

Analyse Chemischer Reaktionen

Types of Reactions

Esomeprazole undergoes several types of chemical reactions, including:

Oxidation: The sulfoxide group can be further oxidized to form sulfone derivatives.

Reduction: The sulfoxide group can be reduced back to the sulfide form under specific conditions.

Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced sulfides, and substituted benzimidazole compounds .

Wissenschaftliche Forschungsanwendungen

Esomeprazole has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying proton pump inhibitors and their chemical properties.

Biology: Investigated for its effects on gastric acid secretion and its role in gastrointestinal physiology.

Medicine: Extensively used in clinical trials for the treatment of GERD, peptic ulcer disease, and other acid-related disorders.

Wirkmechanismus

Esomeprazole exerts its effects by inhibiting the H+/K±ATPase enzyme, also known as the proton pump, located on the parietal cells of the stomach. This enzyme is responsible for the final step in the production of gastric acid. By covalently binding to the sulfhydryl groups of cysteines on the enzyme, esomeprazole effectively blocks acid secretion. This inhibition is irreversible, and new enzyme synthesis is required to resume acid production .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Omeprazole: The racemic mixture of S- and R-enantiomers, with similar efficacy but different pharmacokinetics.

Pantoprazole: Another proton pump inhibitor with a slightly different chemical structure and pharmacokinetic profile.

Lansoprazole: Similar mechanism of action but with different metabolic pathways and side effect profiles.

Uniqueness

Esomeprazole is unique in that it is the S-enantiomer of omeprazole, which provides improved pharmacokinetics and potentially better clinical outcomes. It has a longer duration of action and higher bioavailability compared to omeprazole .

Eigenschaften

Molekularformel |

C34H42MgN6O9S2 |

|---|---|

Molekulargewicht |

767.2 g/mol |

IUPAC-Name |

magnesium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;trihydrate |

InChI |

InChI=1S/2C17H18N3O3S.Mg.3H2O/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;;/h2*5-8H,9H2,1-4H3;;3*1H2/q2*-1;+2;;;/t2*24-;;;;/m00..../s1 |

InChI-Schlüssel |

VEVZQDGATGBLIC-OXLUMUBXSA-N |

Isomerische SMILES |

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.[Mg+2] |

Kanonische SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.[Mg+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,4R,6S)-2-[[(1R,3S,6R,8S,9R,11R,12R,14R,15S,16S)-14-hydroxy-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775612.png)

![3-[2-[5-(3-chloro-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]propanoic acid](/img/structure/B10775633.png)

![(5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridin-2-yl){6-[(dimethylamino)methyl]-(+)-4-methyl-3,4-dihydroisoquinolin-2(1H)-yl}methanone](/img/structure/B10775634.png)

![methyl (1R,4aS,8S,8aS)-3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B10775642.png)

![[(2R)-2-amino-4-[4-heptoxy-3-(trifluoromethyl)phenyl]-2-(hydroxymethyl)butyl] dihydrogen phosphate](/img/structure/B10775649.png)

![(2R,3R,4S,5S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14R,15R,16R)-14-hydroxy-15-[(2R,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775660.png)

![methyl (1R,3R,4aR,8R,8aR)-3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B10775675.png)

![(2R,3R,4S,5S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775681.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B10775686.png)

![[(1S,2R,3R,4S,5R,6S,8R,9R,10R,13S,16S,17R,18S)-11-ethyl-5-hydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] acetate](/img/structure/B10775691.png)